Cas no 2411268-35-2 (N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]oxirane-2-carboxamide)

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]oxirane-2-carboxamide structure
2411268-35-2 structure
Product Name:N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]oxirane-2-carboxamide
CAS No:2411268-35-2
MF:C16H19NO4
MW:289.32636475563
CID:6075809
PubChem ID:165767463
Update Time:2025-07-19

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]oxirane-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2411268-35-2
    • Z3687615590
    • N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]oxirane-2-carboxamide
    • EN300-7560683
    • Inchi: 1S/C16H19NO4/c18-15(14-10-21-14)17-16(5-1-2-6-16)11-3-4-12-13(9-11)20-8-7-19-12/h3-4,9,14H,1-2,5-8,10H2,(H,17,18)
    • InChI Key: AWCSAKORXPVLJY-UHFFFAOYSA-N
    • SMILES: O1CC1C(NC1(C2C=CC3=C(C=2)OCCO3)CCCC1)=O

Computed Properties

  • Exact Mass: 289.13140809g/mol
  • Monoisotopic Mass: 289.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 60.1Ų

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]oxirane-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7560683-1.0g
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]oxirane-2-carboxamide
2411268-35-2 95.0%
1.0g
$0.0 2025-02-24

Additional information on N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]oxirane-2-carboxamide

Comprehensive Overview of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]oxirane-2-carboxamide (CAS No. 2411268-35-2)

In the rapidly evolving field of organic chemistry and pharmaceutical research, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]oxirane-2-carboxamide (CAS No. 2411268-35-2) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its cyclopentyl and oxirane-2-carboxamide moieties, is often studied for its role in drug discovery and material science. Researchers are particularly interested in its molecular interactions and bioactivity profiles, which make it a promising candidate for further investigation.

The 2,3-dihydro-1,4-benzodioxin core in this molecule is a well-known pharmacophore, frequently associated with central nervous system (CNS) targeting compounds. This has led to speculation about its potential in neurological disorder research, a hot topic in modern medicine. With the rise of AI-driven drug design and computational chemistry, the demand for structurally diverse compounds like CAS 2411268-35-2 has surged, as they serve as valuable building blocks for virtual screening and structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the oxirane (epoxide) ring in N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]oxirane-2-carboxamide offers reactivity that can be exploited for further derivatization. This feature aligns with current trends in click chemistry and fragment-based drug discovery, where modular synthesis is key. Laboratories focusing on high-throughput screening (HTS) often seek such compounds to expand their libraries, addressing the growing need for novel chemical entities (NCEs) in therapeutic development.

Environmental and green chemistry considerations also play a role in the interest surrounding this compound. Its benzodioxin scaffold is structurally related to certain biodegradable materials, sparking discussions about sustainable applications. As the pharmaceutical industry shifts toward eco-friendly synthesis, understanding the properties of CAS 2411268-35-2 could contribute to green solvent compatibility studies or catalytic process optimization.

Analytical challenges associated with N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]oxirane-2-carboxamide include its chiral purity and stereochemical stability, topics frequently searched by quality control specialists. Advanced techniques like HPLC-MS and NMR spectroscopy are often employed to characterize this compound, reflecting the broader demand for analytical method development in fine chemical production.

In material science, the rigid benzodioxin-cyclopentyl structure presents interesting possibilities for polymeric materials with specific thermal properties. This connects to current research trends in high-performance polymers for electronics and advanced coatings. The compound's potential as a monomer precursor is another area warranting exploration, particularly in the context of specialty material synthesis.

From a regulatory standpoint, while CAS 2411268-35-2 is not classified as hazardous, proper laboratory handling protocols should always be followed. This aligns with increasing industry focus on chemical safety and risk assessment procedures, topics that generate substantial search traffic among EHS (environmental health and safety) professionals.

The commercial availability of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]oxirane-2-carboxamide through specialty chemical suppliers has made it accessible for various research applications. Procurement specialists often search for information about bulk synthesis options and custom manufacturing capabilities for such compounds, reflecting the compound's growing importance in the fine chemicals market.

Looking forward, the scientific community anticipates more published studies on this compound's physicochemical properties and potential applications. As preclinical research methodologies advance and in silico prediction tools improve, compounds with complex structures like CAS 2411268-35-2 will likely play increasingly important roles in both academic and industrial settings.

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